5,6-Dioxopyrazine-2-carboxylic acid
Description
5,6-Dioxopyrazine-2-carboxylic acid (CAS: 156025-55-7) is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₄ and a molecular weight of 158.11 g/mol . It features a pyrazine backbone substituted with two oxo groups at positions 5 and 6 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical synthesis applications, particularly as a precursor for laboratory chemicals and industrial compounds . Its safety profile includes hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
Properties
Molecular Formula |
C5H2N2O4 |
|---|---|
Molecular Weight |
154.08 g/mol |
IUPAC Name |
5,6-dioxopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,10,11) |
InChI Key |
PSGAFJILFDALEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(=O)N=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dioxopyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with oxidizing agents to introduce the keto groups at the desired positions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dioxopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5,6-dihydroxypyrazine-2-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituent introduced.
Scientific Research Applications
5,6-Dioxopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 5,6-dioxopyrazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The keto groups and carboxylic acid moiety allow it to participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and catalytic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Reactivity and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups :
- The oxo groups in this compound increase electrophilicity at the pyrazine ring, enhancing reactivity in nucleophilic substitution reactions. In contrast, methyl groups (e.g., 6-Methylpyrazine-2-carboxylic acid) donate electron density, reducing ring reactivity .
- Chlorine substituents (e.g., 5,6-Dichloropyrazine-2-carboxylic acid) introduce strong electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to the oxo-substituted compound (pKa ~3.0–3.5) .
- Biological Activity: Amino and hydroxyl groups (e.g., 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid) may enhance solubility and interaction with biological targets, whereas oxo and chloro groups prioritize chemical stability .
Research Findings
- Crystallographic Studies : 5,6-Dimethylpyrazine-2,3-dicarboxylic acid exhibits a planar pyrazine ring with intramolecular hydrogen bonding, stabilizing its crystal lattice .
- Toxicity Profiles : The dichloro variant (5,6-Dichloropyrazine-2-carboxylic acid) poses higher environmental persistence risks due to halogenation, whereas the oxo-substituted compound’s hazards are primarily acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
